molecular formula C17H17N3O3 B2396714 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034283-96-8

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2396714
CAS No.: 2034283-96-8
M. Wt: 311.341
InChI Key: XWFWDSGYJNTDCA-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrazole ring and a chromene moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Chemical Reactions Analysis

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or chromene moieties are substituted with other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like acetonitrile, dichloromethane, and ethanol. .

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-9-13(19-20(11)2)7-8-18-16(21)14-10-12-5-3-4-6-15(12)23-17(14)22/h3-6,9-10H,7-8H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFWDSGYJNTDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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